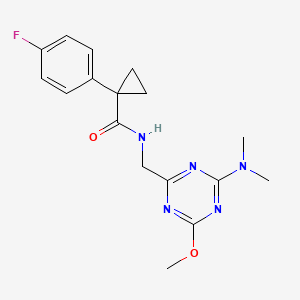
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H20FN5O2 and its molecular weight is 345.378. The purity is usually 95%.
BenchChem offers high-quality N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polycondensation Applications
Synthesis of Bi-Functional Melamine Derivatives
A study by Matsukawa et al. (1980) delved into the synthesis of bi-functional melamine derivatives, highlighting a method for preparing derivatives with enhanced functionalities through etherification and polycondensation reactions. This research underscores the compound's potential application in creating novel polymeric materials with specific properties, such as thermal stability or unique mechanical characteristics (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).
Fluorescent Dyes and Sensing Applications
Synthetic Routes to Fluorescent Dyes
Rihn et al. (2012) discussed the synthesis of derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, demonstrating controlled synthesis methods that lead to compounds exhibiting large Stokes shifts. These compounds are valuable for developing new fluorescent dyes for sensing, imaging, or as markers in biological systems, showing the potential utility of similar triazine derivatives in creating compounds with desirable optical properties (Rihn, Retailleau, De Nicola, Ulrich, & Ziessel, 2012).
Drug Design and Medicinal Chemistry
Antitumor Agents and Analgesic Activity
A study by Abu-Hashem et al. (2020) on novel compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities. While this research does not directly relate to the exact compound , it exemplifies how structurally complex triazine derivatives can be synthesized and evaluated for medicinal properties, suggesting a potential area of application in drug discovery and development for related compounds (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Environmental Sensing and Analytical Chemistry
Determination of Carbonyl Compounds in Waters
The development and application of triazine-based hydrazine reagents for determining aldehydes in water by Kempter and Karst (2000) showcase the potential utility of triazine derivatives in environmental sensing and analytical chemistry. This research highlights how derivatives can be utilized in developing sensitive and selective methods for detecting and quantifying pollutants in environmental samples (Kempter & Karst, 2000).
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-23(2)15-20-13(21-16(22-15)25-3)10-19-14(24)17(8-9-17)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZWGPOPVBLIOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

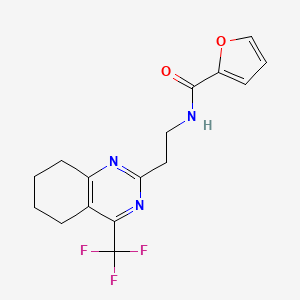
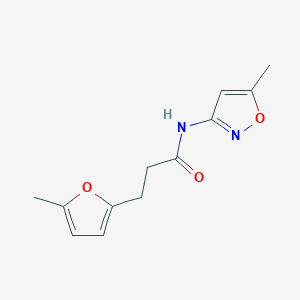
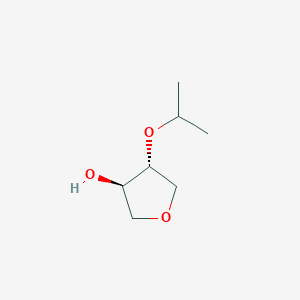
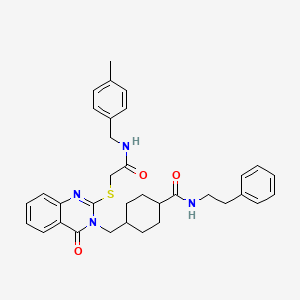
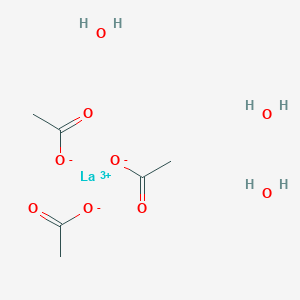
![2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2398419.png)

![Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride](/img/structure/B2398423.png)

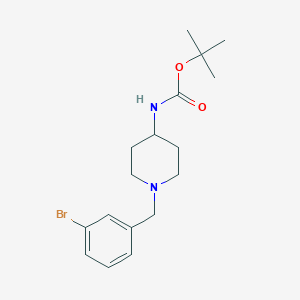
![7-methyl-3-(2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2398426.png)
![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
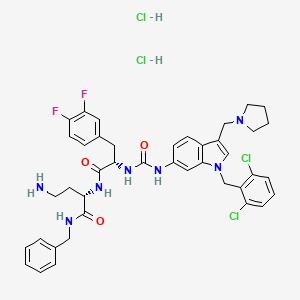
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2398429.png)